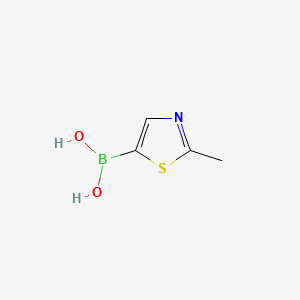

(2-Methylthiazol-5-yl)boronic acid

Descripción

Propiedades

IUPAC Name |

(2-methyl-1,3-thiazol-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BNO2S/c1-3-6-2-4(9-3)5(7)8/h2,7-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEARPNXPNJAQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(S1)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601291862 | |

| Record name | B-(2-Methyl-5-thiazolyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190875-47-8 | |

| Record name | B-(2-Methyl-5-thiazolyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1190875-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(2-Methyl-5-thiazolyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601291862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methylthiazol 5 Yl Boronic Acid

Direct Boronation Strategies for Thiazole (B1198619) Systems

Direct functionalization of the thiazole ring at the C5-position to introduce a boronic acid group represents an efficient and atom-economical approach. Several key methods have been developed to achieve this transformation.

Lithiation-Boronation Approaches

A common and effective strategy for the synthesis of (2-Methylthiazol-5-yl)boronic acid involves a lithiation-borylation sequence. This method typically starts with a halogenated 2-methylthiazole (B1294427), most commonly 5-bromo-2-methylthiazole. The process begins with the deprotonation of the C5 position using a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures, typically -78°C, in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). This generates a highly reactive lithiated intermediate.

This intermediate is then quenched with a boron electrophile, usually a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. The subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired (2-Methylthiazol-5-yl)boronic acid. The choice of the organolithium reagent and the borate ester can be crucial for optimizing the reaction yield and minimizing side products. The development of chiral lithiated carbamates has also expanded the scope of this methodology, allowing for reagent-controlled asymmetric syntheses. nih.gov

Halogen-Magnesium Exchange and Subsequent Boronation

An alternative to direct lithiation is the halogen-magnesium exchange reaction, which offers a milder route to a key organometallic intermediate. This method also utilizes a 5-halo-2-methylthiazole precursor. The exchange reaction is typically carried out using a Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl), often in the presence of lithium chloride (LiCl) to form a more reactive "turbo-Grignard" reagent. researchgate.netresearchgate.net This exchange generates a 2-methylthiazol-5-ylmagnesium halide intermediate.

This Grignard reagent is then reacted with a borate ester, similar to the lithiation-borylation approach, followed by acidic hydrolysis to yield (2-Methylthiazol-5-yl)boronic acid. This method can be advantageous for substrates with functional groups that are incompatible with strong organolithium bases. nih.govharvard.edu The use of iPrMgCl·LiCl has been shown to significantly enhance the rate and efficiency of the Br-Mg and I-Mg exchange reactions. researchgate.netresearchgate.net

C-H Boronation Protocols

Direct C-H borylation has emerged as a powerful and atom-economical tool in organic synthesis. This approach avoids the pre-functionalization of the thiazole ring with a halogen. Iridium-catalyzed C-H borylation is a prominent method in this category. nsf.govnih.gov In this process, 2-methylthiazole is reacted with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2), in the presence of an iridium catalyst and a suitable ligand.

The reaction typically proceeds with high regioselectivity for the C5 position of the thiazole ring, driven by steric and electronic factors. This method offers a more direct and environmentally friendly route to the corresponding boronate ester, which can then be hydrolyzed to the boronic acid. Research has focused on developing highly active and selective catalyst systems, including those based on appropriately substituted dipyridylarylmethane ligands, to improve reaction efficiency and functional group tolerance. nsf.gov

Precursor Synthesis and Functional Group Interconversions

In cases where direct borylation is not feasible or efficient, the synthesis of (2-Methylthiazol-5-yl)boronic acid relies on the preparation of suitable precursors followed by functional group interconversions.

Preparation of 2-Methyl-5-halothiazole Intermediates

The synthesis of 5-halo-2-methylthiazoles is a critical first step for both the lithiation-boronation and halogen-magnesium exchange pathways. A common route to 2-methyl-5-bromothiazole involves the bromination of 2-methylthiazole. Various brominating agents and conditions can be employed to achieve this transformation. For instance, halogenation of 2-aminothiazoles can produce 2-amino-5-halothiazoles. jocpr.com Another approach involves the cyclization of appropriate acyclic precursors. For example, reacting alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide (B46855) can yield alkyl 4-halomethyl-2-methylthiazole-5-carboxylates. google.com

Conversion of Thiazole-Based Stannanes or Silanes to Boronic Acids

An alternative strategy involves the transmetalation of a pre-formed organotin (stannane) or organosilicon (silane) compound. In this approach, a 2-methyl-5-(trialkylstannyl)thiazole or 2-methyl-5-(trialkylsilyl)thiazole is first synthesized. This organometallic intermediate is then reacted with a boron halide, such as boron tribromide (BBr3), or a borate ester. wiley-vch.de

Optimization of Reaction Conditions and Yield Enhancement

The efficient synthesis of (2-methylthiazol-5-yl)boronic acid and its surrogates often involves a lithiation-borylation sequence. The optimization of this process is crucial for maximizing yield and purity. Key parameters that are frequently adjusted include the choice of base, solvent, temperature, and the borylating agent.

A common synthetic route starts with 5-bromo-2-methylthiazole. This precursor is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures, typically -78°C, to generate a lithiated intermediate. This intermediate is then quenched with a trialkyl borate, like trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired boronic acid.

Optimization studies focus on several key areas:

Base Equivalency: The stoichiometry of the organolithium base is critical. Using an insufficient amount can lead to incomplete lithiation, while an excess can result in side reactions.

Solvent System: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard choices due to their ability to stabilize the organolithium intermediate at low temperatures. bris.ac.uk The use of co-solvents can sometimes enhance solubility and reaction rates.

Temperature Control: Maintaining a temperature of -78°C is vital to prevent the decomposition of the thermally sensitive lithiated thiazole and to minimize side reactions. bris.ac.uknih.gov

Palladium Catalysis in Derivative Synthesis: For the synthesis of derivatives like pinacol (B44631) esters from bromo-thiazole precursors, palladium-catalyzed cross-coupling reactions are employed. Optimization here involves screening various palladium catalysts (e.g., Pd(dppf)Cl₂) and bases (e.g., potassium acetate) to achieve high yields. google.com For instance, a patented method describes the coupling of a bromo-thiazole intermediate with bis(pinacolato)diboron using a palladium reagent and potassium acetate (B1210297) in 1,4-dioxane, with heating to around 80°C to drive the reaction to completion. google.com

Microwave-assisted synthesis has also emerged as a technique to accelerate these reactions, often leading to significantly reduced reaction times and improved yields in Suzuki coupling reactions involving similar heterocyclic boronic acids. researchgate.netsemanticscholar.org

Below is a table summarizing typical reaction parameters that are subject to optimization.

| Parameter | Condition 1 | Condition 2 | Purpose of Optimization |

| Reaction Type | Lithiation-Borylation | Palladium-Catalyzed Coupling | Method Selection |

| Starting Material | 5-Bromo-2-methylthiazole | 2-Methyl-5-bromothiazole | Precursor Choice |

| Reagent | n-Butyllithium, Trialkyl borate | Bis(pinacolato)diboron | Borylation Agent |

| Catalyst | None | Pd(dppf)Cl₂ | Increase Reaction Rate |

| Base | n-BuLi | Potassium Acetate | Deprotonation / Transmetalation |

| Solvent | Tetrahydrofuran (THF) | 1,4-Dioxane | Reaction Medium |

| Temperature | -78 °C | 80 °C (Heated) | Control Reactivity & Selectivity |

Purification and Characterization Techniques for Synthetic Products

Following synthesis, the crude (2-methylthiazol-5-yl)boronic acid or its derivatives must be purified to remove unreacted starting materials, catalysts, and byproducts.

Purification Techniques:

Acid-Base Extraction: Boronic acids are weakly acidic and can often be purified by partitioning between an organic solvent and an aqueous base. The aqueous layer containing the boronate salt is then washed with an organic solvent to remove non-acidic impurities before being re-acidified to precipitate the pure boronic acid.

Recrystallization: This is a common method for purifying solid boronic acids and their pinacol esters. A suitable solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Silica (B1680970) Gel Column Chromatography: This is a highly effective method for separating the target compound from impurities. google.com A solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate, is selected to achieve optimal separation on a silica gel stationary phase. google.com For example, a patent describes purification using a silica gel column with 10% ethyl acetate in petroleum ether. google.com

Characterization Techniques: Once purified, the identity and purity of the compound are confirmed using various spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for structural elucidation. The chemical shifts, coupling constants, and integration of the peaks provide detailed information about the molecular structure. For example, in the ¹H NMR spectrum of related boronic acid imine compounds, the proton of the B(OH)₂ group can appear as a distinct singlet. nih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition. Techniques like Electrospray Ionization (ESI-MS) are commonly used. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule. For boronic acids, characteristic stretches for O-H (broad) and B-O bonds are observed. nih.gov

Melting Point Analysis: A sharp melting point range for a crystalline solid is a good indicator of high purity.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product, often providing a quantitative measure (e.g., >95% purity). acs.orgnih.gov

The table below outlines the typical analytical data used for characterization.

| Technique | Purpose | Expected Observations for (2-Methylthiazol-5-yl)boronic acid |

| ¹H NMR | Structural Confirmation | Signals for the thiazole ring proton, methyl group protons, and a broad singlet for the B(OH)₂ protons. |

| ¹³C NMR | Carbon Skeleton Analysis | Resonances corresponding to the carbons of the thiazole ring and the methyl group. |

| Mass Spec (MS) | Molecular Weight | A molecular ion peak corresponding to the formula C₄H₆BNO₂S (m/z ≈ 142.97). |

| HPLC | Purity Assessment | A single major peak indicating a purity level, typically >95%. nih.gov |

| Melting Point | Purity and Identity | A sharp, defined melting point range. |

Synthesis of Derivatives: Pinacol Esters and Other Boronic Acid Surrogates

While boronic acids are versatile reagents, they can be prone to dehydration to form boroxines and may have limited stability or solubility. To overcome these issues, they are often converted into more robust derivatives, with boronic acid pinacol esters being the most common.

Synthesis of (2-Methylthiazol-5-yl)boronic acid pinacol ester: The pinacol ester, 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, is a widely used derivative. It is typically synthesized via two main routes:

From the Boronic Acid: The free boronic acid can be esterified by reacting it with pinacol. This reaction is often carried out in a suitable solvent like THF or diethyl ether and can be driven to completion by removing the water formed during the reaction. bris.ac.uk

Directly from the Halide: A more common and efficient method is the direct palladium-catalyzed coupling of a halogenated thiazole (e.g., 5-bromo-2-methylthiazole) with bis(pinacolato)diboron (B₂pin₂). google.com This reaction, known as the Miyaura borylation, uses a palladium catalyst, a base, and a suitable solvent. A patent details a method starting from 2,5-dibromothiazole, which is first selectively functionalized and then undergoes a coupling reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and potassium acetate to yield the pinacol ester with a reported yield of 85%. google.com

Other Boronic Acid Surrogates: Besides pinacol esters, other boron-based functional groups can be used as surrogates for boronic acids. These include:

Neopentyl Glycol Esters: Similar to pinacol esters, these are formed by reacting the boronic acid with neopentyl glycol. They can offer different solubility and reactivity profiles. nih.gov

MIDA Boronates (N-methyliminodiacetic acid boronates): MIDA boronates are highly stable, crystalline solids that are robust to various reaction conditions, including chromatography. The boronic acid can be easily regenerated from the MIDA ester under mild basic conditions, making them excellent for multi-step synthesis where the boronic acid moiety needs to be protected.

Trifluoroborate Salts (R-BF₃K): Potassium trifluoroborate salts are another class of stable, crystalline solids. They are often easier to handle and purify than the corresponding boronic acids and are competent coupling partners in Suzuki-Miyaura reactions.

The choice of surrogate depends on the specific requirements of the subsequent synthetic steps, such as the need for enhanced stability, different reactivity, or compatibility with other functional groups in the molecule.

Reactivity and Mechanistic Aspects in Cross Coupling Reactions

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are central to modern synthetic chemistry, and (2-Methylthiazol-5-yl)boronic acid is a prominent coupling partner in several of these transformations.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used palladium-catalyzed reaction for forming C-C bonds, lauded for its operational simplicity, broad functional group tolerance, and the use of generally stable and low-toxicity organoboron reagents. yonedalabs.comnih.govnih.gov The reaction typically involves three key steps in its catalytic cycle: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The success of the Suzuki-Miyaura coupling of (2-Methylthiazol-5-yl)boronic acid is highly dependent on the nature of the electrophilic coupling partner. A wide range of electrophiles can be employed, with reactivity generally following the order: I > Br ≈ OTf > Cl > OTs/OMs. yonedalabs.com

Aryl and heteroaryl halides are common substrates. Iodides and bromides are highly reactive and typically undergo oxidative addition readily. yonedalabs.com Chlorides, while more economical, are less reactive and often necessitate the use of more electron-rich and bulky phosphine (B1218219) ligands to facilitate the challenging oxidative addition step. yonedalabs.comlibretexts.org Aryl triflates (OTf) are also excellent electrophiles, showing reactivity comparable to bromides. organic-chemistry.org

The electronic properties of the electrophile also play a significant role. Electron-deficient aryl halides, such as those bearing nitro or cyano groups, tend to react more readily than electron-rich systems like anisole (B1667542) derivatives. yonedalabs.com

Table 1: Scope of Suzuki-Miyaura Coupling with (2-Methylthiazol-5-yl)boronic acid and Various Electrophiles

| Electrophile Type | General Reactivity | Typical Conditions & Comments |

|---|---|---|

| Aryl/Heteroaryl Iodides | Excellent | High yields under standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). |

| Aryl/Heteroaryl Bromides | Very Good | Widely used; may require slightly more forcing conditions or advanced ligands for challenging substrates. researchgate.net |

| Aryl/Heteroaryl Chlorides | Moderate to Good | Requires specialized, bulky, and electron-rich ligands (e.g., XPhos, SPhos) and stronger bases (e.g., K₃PO₄). nih.govnih.gov |

| Aryl/Heteroaryl Triflates | Very Good | Reactivity is often comparable to bromides; a common choice for late-stage functionalization. organic-chemistry.org |

| Vinyl Halides | Good | Allows for the synthesis of vinyl-substituted thiazoles. Stereochemistry of the double bond is typically retained. |

The choice of ligand is critical in Suzuki-Miyaura coupling as it modulates the stability, solubility, and reactivity of the palladium catalyst. The ligand influences both the oxidative addition and reductive elimination steps of the catalytic cycle. nih.govlibretexts.org

For the coupling of heteroarylboronic acids, including (2-Methylthiazol-5-yl)boronic acid, the development of specialized ligands has been transformative. While traditional triarylphosphines like triphenylphosphine (B44618) (PPh₃) are effective for simple substrates, more challenging couplings, such as those involving aryl chlorides or sterically hindered partners, benefit from bulky and electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) like SPhos and XPhos, or N-heterocyclic carbenes (NHCs). nih.govlibretexts.orgnih.gov These ligands promote the formation of the active monoligated Pd(0) species, accelerate oxidative addition, and facilitate reductive elimination. nih.gov For instance, studies on the coupling of other nitrogen-rich heterocycles have shown that catalyst systems employing SPhos and XPhos provide superior yields compared to those with PPh₃ or when no ligand is used. nih.gov

Table 2: Influence of Ligands on Suzuki-Miyaura Coupling of Heteroaryl Systems

| Ligand | Ligand Type | Typical Application/Advantage |

|---|---|---|

| Triphenylphosphine (PPh₃) | Monodentate Triarylphosphine | Standard, widely used for reactive substrates (aryl iodides/bromides). libretexts.org |

| SPhos / XPhos | Monodentate Dialkylbiaryl Phosphine | Bulky and electron-rich; highly effective for aryl chlorides, sterically hindered substrates, and heteroaryl couplings. nih.govnih.gov |

| RuPhos | Monodentate Dialkylbiaryl Phosphine | Similar to SPhos/XPhos, effective for challenging couplings. nih.gov |

| Pd-PEPPSI-IPent | N-Heterocyclic Carbene (NHC) Precatalyst | Highly active catalyst system, effective for coupling various boronic acids with thiazole (B1198619) derivatives. nih.gov |

| (t-Bu)₃P | Monodentate Trialkylphosphine | Electron-rich and bulky, promotes oxidative addition of less reactive electrophiles. libretexts.org |

The base and solvent system are crucial parameters that must be optimized for an efficient Suzuki-Miyaura reaction. The base plays a key role in the transmetalation step, where it facilitates the transfer of the organic group from the boron atom to the palladium center, typically by forming a more nucleophilic boronate species. libretexts.org

Commonly used bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). researchgate.net The choice of base can significantly impact the reaction outcome; for instance, K₃PO₄ is often effective for coupling nitrogen-containing heterocycles where other bases might fail. nih.gov Cs₂CO₃ is a strong activator but is more expensive. researchgate.net

The solvent system typically consists of an organic solvent and often, but not always, water. Solvents like 1,4-dioxane, dimethylformamide (DMF), and toluene (B28343) are frequently used. researchgate.net Water can play a beneficial role by helping to dissolve the inorganic base and promoting the formation of the active boronate species. nih.gov Optimization studies often involve screening various combinations of bases and solvents to find the ideal conditions that maximize yield and minimize reaction time. For example, a combination of K₂CO₃ in a DMF/water mixture at elevated temperatures has been shown to be effective in certain Suzuki-Miyaura couplings. researchgate.net

Table 3: Example of Solvent and Base Optimization for a Suzuki-Miyaura Reaction

| Base | Solvent | Temperature (°C) | Relative Yield |

|---|---|---|---|

| K₂CO₃ | Toluene/H₂O | 100 | Moderate |

| K₂CO₃ | Dioxane/H₂O | 100 | Good |

| K₂CO₃ | DMF/H₂O | 80 | Excellent |

| Cs₂CO₃ | Dioxane/H₂O | 100 | Excellent |

| K₃PO₄ | Dioxane/H₂O | 100 | Very Good |

| KOtBu | Toluene | 80 | Good |

This table represents general trends observed in optimization studies as reported in the literature. nih.govnih.govresearchgate.net

Negishi and Stille Coupling Variants Involving Thiazole-Boron Species

While the Suzuki-Miyaura reaction is dominant, other palladium-catalyzed cross-couplings like the Negishi and Stille reactions offer alternative pathways for C-C bond formation. libretexts.org

The Negishi coupling utilizes organozinc reagents, which are typically more reactive than their boronic acid counterparts. organic-chemistry.org This heightened reactivity allows for couplings to occur under very mild conditions. For thiazole functionalization, a common strategy involves the preparation of an organozinc species in situ. For example, a protected thiazole can undergo regioselective lithiation at the C5 position, followed by transmetalation with zinc chloride (ZnCl₂) to generate the required thiazol-5-ylzinc reagent. This species can then be coupled with various aryl or vinyl halides in a one-pot procedure. researchgate.net

The Stille coupling employs organotin (stannane) reagents. It has a broad substrate scope similar to the Suzuki reaction. libretexts.org However, the high toxicity of organotin compounds and their byproducts, coupled with difficulties in their removal from the final product, has made the Stille reaction less favorable in many applications, particularly in pharmaceutical synthesis, when compared to the Suzuki-Miyaura or Negishi couplings. libretexts.org

Copper-Mediated Thiazole Functionalizations

Copper-catalyzed reactions provide a powerful and often complementary approach to palladium-based methods, especially for the formation of C-N, C-O, and C-S bonds in reactions such as the Ullmann condensation and the Goldberg amination. researchgate.net

Copper catalysis can be used for the functionalization of arylboronic acids, including heteroaryl systems like (2-Methylthiazol-5-yl)boronic acid. These reactions, often referred to as Chan-Lam or Chan-Evans-Lam couplings, enable the formation of bonds between the thiazole ring and nucleophiles like amines, amides, alcohols, or thiols. For instance, copper(II) acetate (B1210297) is a common catalyst for the N-arylation of amides and other N-heterocyles using arylboronic acids. researchgate.net Copper can also mediate the trifluoromethylation of arylboronic acids using appropriate CF₃ sources. uni-muenchen.de While palladium catalysis excels at C-C bond formation, copper catalysis is particularly valuable for introducing heteroatom functionalities onto the thiazole core. researchgate.net

Table 4: Overview of Copper-Mediated Functionalizations of Aryl/Heteroaryl Boronic Acids

| Reaction Type | Bond Formed | Typical Copper Source | Common Nucleophile/Reagent |

|---|---|---|---|

| Chan-Evans-Lam N-Arylation | C-N | Cu(OAc)₂ | Amines, Amides, N-Heterocycles |

| Chan-Evans-Lam O-Arylation | C-O | Cu(OAc)₂ | Alcohols, Phenols |

| Trifluoromethylation | C-CF₃ | CuI, Cu(OTf)₂ | Me₃SiCF₃ |

| Homocoupling | C-C | Cu(II) salts | Boronic Acid |

Ullmann-Type Coupling Reactions

The Ullmann reaction, a classical method for the formation of carbon-carbon and carbon-heteroatom bonds, has evolved significantly from its original conditions of using stoichiometric copper at high temperatures. Modern Ullmann-type couplings often employ catalytic amounts of copper or other transition metals under milder conditions, with ligands playing a crucial role in facilitating the reaction. dur.ac.ukacs.org While specific examples detailing the use of (2-Methylthiazol-5-yl)boronic acid in Ullmann-type reactions are not extensively documented in the literature, the general principles of these reactions can be applied to understand its potential reactivity.

Heteroaryl boronic acids are known to participate in cross-Ullmann couplings. For instance, a general approach for the synthesis of biheteroaryls involves the nickel- and palladium-catalyzed cross-Ullmann coupling of heteroaryl halides with heteroaryl triflates. nih.gov This suggests that (2-Methylthiazol-5-yl)boronic acid could serve as a viable coupling partner in analogous transformations, reacting with heteroaryl halides or pseudohalides to form biheterocyclic structures. The mechanism would likely involve the formation of a copper(I) or other metal-heteroaryl intermediate, followed by oxidative addition to the heteroaryl halide and subsequent reductive elimination to yield the coupled product. The use of ligands such as 1,10-phenanthroline (B135089) or various amino acids can significantly enhance the efficiency of these couplings. dur.ac.uk

A key challenge in Ullmann couplings involving heteroaryl substrates can be competitive homocoupling, especially with electron-poor heteroaryl halides. nih.gov The selection of appropriate ligands and reaction conditions is therefore critical to favor the desired cross-coupling pathway.

Aryl-Heteroatom Bond Formation

The formation of aryl-heteroatom bonds is a cornerstone of medicinal and materials chemistry. (2-Methylthiazol-5-yl)boronic acid is a valuable precursor for the synthesis of molecules containing C-N, C-O, and C-S bonds involving the thiazole moiety. The Chan-Lam coupling, a copper-catalyzed cross-coupling of boronic acids with amines or alcohols, is a prominent method for achieving these transformations. organic-chemistry.orgwikipedia.orgalfa-chemistry.com

C-N Bond Formation: The Chan-Lam amination allows for the coupling of (2-Methylthiazol-5-yl)boronic acid with a wide range of nitrogen-containing nucleophiles, including primary and secondary amines, amides, and other N-heterocycles. organic-chemistry.orgrsc.org The reaction is typically carried out in the presence of a copper(II) salt, such as copper(II) acetate, and a base, often at room temperature and open to the air. wikipedia.org The proposed mechanism involves the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to form the C-N bond and a copper(I) species that is reoxidized to complete the catalytic cycle. wikipedia.org

C-O Bond Formation: Similarly, the Chan-Lam etherification enables the synthesis of aryl ethers by coupling (2-Methylthiazol-5-yl)boronic acid with alcohols or phenols. organic-chemistry.org The conditions are analogous to the C-N coupling, employing a copper catalyst. This method provides a direct route to (2-methylthiazol-5-yl) ethers, which are of interest in various fields.

C-S Bond Formation: The formation of C-S bonds using boronic acids can also be achieved through copper-catalyzed Ullmann-type couplings. nih.gov This allows for the synthesis of (2-methylthiazol-5-yl) thioethers by reacting the corresponding boronic acid with thiols or their derivatives.

The table below summarizes representative conditions for Chan-Lam type couplings.

| Bond Formed | Nucleophile | Catalyst | Base | Solvent | Temperature | Reference |

| C-N | Amines, Amides | Cu(OAc)₂ | Pyridine, Et₃N | CH₂Cl₂, THF | Room Temp | wikipedia.org |

| C-O | Alcohols, Phenols | Cu(OAc)₂ | Pyridine | CH₂Cl₂, Toluene | Room Temp | organic-chemistry.org |

| C-S | Thiols | CuI | Base | DMF, Dioxane | Elevated Temp | nih.gov |

Other Metal-Catalyzed Transformations

Beyond the well-established palladium and copper-catalyzed cross-coupling reactions, (2-Methylthiazol-5-yl)boronic acid can participate in a range of other metal-catalyzed transformations, offering alternative pathways for the synthesis of complex molecules.

Gold and Silver Catalysis in Thiazole Chemistry

Gold and silver catalysts have emerged as powerful tools in organic synthesis, often exhibiting unique reactivity profiles compared to other transition metals. In the context of thiazole chemistry, both metals have been shown to catalyze a variety of transformations.

Gold Catalysis: Gold catalysts, particularly gold(I) complexes, are known to be highly carbophilic and can activate alkynes and allenes towards nucleophilic attack. mdpi.comresearchgate.net While direct gold-catalyzed reactions of (2-Methylthiazol-5-yl)boronic acid are not prevalent in the literature, gold-catalyzed syntheses of substituted thiazoles are well-documented. For example, gold(I) complexes can catalyze the one-pot synthesis of 2,4-disubstituted thiazoles from terminal alkynes and thioamides. mdpi.comresearchgate.net This highlights the compatibility of the thiazole ring with gold catalysis. Furthermore, gold-catalyzed C-H functionalization of arenes with aryl germanes has been reported to form biaryl motifs, including those containing a thiazole ring. nih.gov This suggests the potential for developing gold-catalyzed C-H functionalization reactions where the (2-methylthiazol-5-yl) moiety is introduced.

Silver Catalysis: Silver salts are often used as co-catalysts in gold-catalyzed reactions but also possess intrinsic catalytic activity. Silver-catalyzed synthesis of thiazole derivatives has been reported, for instance, from propargyl alcohols and thioamides. researchgate.net Additionally, silver-mediated direct phosphorylation of thiazoles has been achieved. researchgate.net Aloe vera mediated silver nanoparticles have been shown to be effective catalysts for the synthesis of 4-phenylthiazole-2-amine and its derivatives. tandfonline.com These examples underscore the potential for employing silver catalysis in transformations involving the thiazole ring of (2-Methylthiazol-5-yl)boronic acid.

Rhodium-Catalyzed Additions

Rhodium catalysts are well-known for their ability to promote a variety of addition reactions, including the conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds and other activated alkenes. sioc.ac.cnacs.orgrsc.org This reaction, often referred to as the rhodium-catalyzed Michael addition, provides a powerful method for the formation of carbon-carbon bonds.

(2-Methylthiazol-5-yl)boronic acid can serve as the organometallic nucleophile in these transformations. The general mechanism involves the transmetalation of the boronic acid with a rhodium(I) complex to generate an aryl-rhodium(I) species. This intermediate then adds to the activated alkene in a conjugate fashion, followed by protonolysis to release the product and regenerate the rhodium catalyst. sioc.ac.cn

The scope of this reaction is broad, encompassing a variety of α,β-unsaturated ketones, esters, amides, and nitroalkenes. rsc.org The use of chiral ligands can render these additions enantioselective, providing access to valuable chiral building blocks. rsc.org For instance, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to nitroalkenes has been developed, yielding chiral nitro compounds with high enantioselectivity. rsc.org While specific examples with (2-Methylthiazol-5-yl)boronic acid are not extensively reported, the general applicability of heteroarylboronic acids in these reactions suggests its potential as a substrate.

Non-Metal Mediated Reactivity of the Boronic Acid Moiety

While metal catalysis dominates the reactivity of boronic acids, the boronic acid moiety itself can undergo a variety of transformations without the need for a transition metal catalyst. These reactions provide valuable alternative synthetic routes.

One of the most common non-metal mediated reactions of aryl and heteroarylboronic acids is their oxidation to the corresponding phenols. This transformation can be achieved using a variety of oxidizing agents, with N-oxides being particularly mild and efficient. nih.govresearchgate.net The reaction often proceeds rapidly at room temperature and is tolerant of a wide range of functional groups, including those found on heteroarylboronic acids. nih.gov The proposed mechanism involves the formation of an "ate" complex between the boronic acid and the N-oxide, followed by a 1,2-migration of the aryl group from boron to oxygen. nih.gov Other oxidants such as hydrogen peroxide and Oxone® can also be employed, though they may require more careful control of reaction conditions to avoid over-oxidation. nih.govacs.org

Another important non-metal mediated transformation is the conversion of boronic acids to potassium trifluoroborate salts. This is typically achieved by treating the boronic acid with potassium hydrogen fluoride (B91410) (KHF₂). Organotrifluoroborates often exhibit enhanced stability and different reactivity compared to the corresponding boronic acids. They can be used in various cross-coupling reactions and are also amenable to radical transformations initiated by visible light without a metal catalyst. researchgate.net

Furthermore, ipso-substitution of the boronic acid group can be achieved under non-metal mediated conditions. For example, treatment with N-iodosuccinimide (NIS) or other halogenating agents can lead to the corresponding iodo- or bromo-thiazole. mdpi.com Similarly, ipso-nitration of arylboronic acids can be achieved using reagents like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) and sodium nitrite. scispace.com

Computational and Experimental Mechanistic Insights into Cross-Coupling Pathways

The mechanism of cross-coupling reactions involving boronic acids, particularly the Suzuki-Miyaura coupling, has been the subject of extensive experimental and computational studies. nih.govresearchgate.netacs.orgscispace.com These studies have provided a detailed understanding of the catalytic cycle, which generally consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl or heteroaryl halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. The nature of the halide and the ligands on the palladium catalyst significantly influence the rate of this step.

Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium(II) center. The exact mechanism of transmetalation is complex and can proceed through different pathways depending on the reaction conditions, particularly the base and solvent used. Computational studies have shown that the base plays a crucial role in activating the boronic acid, typically by forming a more nucleophilic borate (B1201080) species. researchgate.net For heteroaryl boronic acids, the nature of the heterocycle can also influence the rate and mechanism of transmetalation. nih.gov

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond of the product and regenerates the palladium(0) catalyst. The steric and electronic properties of the ligands on the palladium complex are critical for this step to proceed efficiently.

Experimental studies, including kinetic analysis and the isolation and characterization of reaction intermediates, have provided crucial evidence to support the proposed mechanisms. For example, the effect of ligand structure on catalyst activity has been systematically investigated, leading to the development of highly active catalyst systems for the coupling of challenging substrates, including heteroaryl chlorides. nih.gov Computational studies, using methods such as density functional theory (DFT), have been instrumental in mapping out the potential energy surfaces of the catalytic cycle, identifying transition states, and rationalizing observed selectivities. researchgate.netacs.org These studies have provided insights into the role of ligands, the effect of substituents on the substrates, and the influence of the solvent on the reaction outcome.

The Role of (2-Methylthiazol-5-yl)boronic Acid in Advanced Organic Synthesis

(2-Methylthiazol-5-yl)boronic acid and its derivatives, such as its pinacol (B44631) ester, have emerged as valuable and versatile building blocks in modern organic chemistry. sigmaaldrich.comnih.gov Their utility stems from the unique combination of a nucleophilic thiazole ring and a boronic acid functional group, which is amenable to a wide array of powerful cross-coupling reactions. This structure is particularly significant in medicinal chemistry and materials science, where the 2-methylthiazole (B1294427) motif is a key component of many biologically active molecules and functional materials. The stability, reactivity, and commercial availability of this reagent have established it as a cornerstone for the construction of complex molecular architectures. organic-chemistry.org

Applications in Complex Molecule Synthesis and Scaffold Construction

The application of (2-Methylthiazol-5-yl)boronic acid extends across various domains of synthetic chemistry, primarily driven by its efficacy in forming carbon-carbon and carbon-heteroatom bonds. It serves as a key intermediate for creating intricate molecular frameworks, ranging from biaryl systems to diverse molecular libraries designed for drug discovery and materials science.

The synthesis of biaryl and heterobiaryl scaffolds is a fundamental transformation in organic synthesis, and (2-Methylthiazol-5-yl)boronic acid is a key player in this field. nih.gov The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prominent method employed for this purpose. gre.ac.ukorganic-chemistry.org This reaction facilitates the formation of a C-C bond between the C5-position of the thiazole (B1198619) ring and an aryl or heteroaryl halide (or triflate), providing efficient access to a vast range of substituted biaryl and heterobiaryl compounds. nih.govresearchgate.net These structures are privileged motifs in numerous pharmaceuticals and advanced materials. gre.ac.uk The reaction conditions are generally mild, tolerate a wide variety of functional groups, and often proceed with high yields. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions for Biaryl Synthesis This table is interactive. Users can sort columns by clicking on the headers.

| Aryl/Heteroaryl Halide Partner | Catalyst/Base System | Solvent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Various substituted bromobenzenes | Pd(OH)₂ / K₃PO₄ | Ethanol / 65 °C | Corresponding biphenyl (B1667301) derivatives | Good to Excellent | nih.gov |

| Aryl Triflates | Pd(OAc)₂ / PPh₃ / KOAc | DMF | 5-Arylthiazole derivatives | Moderate to High | researchgate.net |

| 2-Bromo-5-nitropyridine | Supported Pd catalyst / Na₂CO₃ | DME / Microwave | 2-(2-Methylthiazol-5-yl)-5-nitropyridine | Good | gre.ac.uknih.gov |

| 2-Chloro-6-methoxypyridine | Pd(PPh₃)₄ / Na₂CO₃ | Toluene (B28343)/H₂O / 80 °C | 2-Methoxy-6-(2-methylthiazol-5-yl)pyridine | Not specified | dergipark.org.tr |

Beyond simple biaryls, (2-Methylthiazol-5-yl)boronic acid is instrumental in constructing more complex polyheterocyclic frameworks. These syntheses often involve a sequential or one-pot strategy where an initial Suzuki-Miyaura coupling is followed by an intramolecular cyclization reaction. For instance, novel benzene-bridged bis(thiazolo[4,5-d]pyrimidin-7(6H)-one) derivatives have been synthesized through a multi-step process that relies on the core thiazole structure. sioc-journal.cn

Furthermore, the design of druglike tricyclic scaffolds often incorporates nitrogen-containing saturated heterocycles fused to substituted heterocyclic rings, a strategy where the thiazole-boronic acid moiety can serve as a key introduction point for one of the heterocyclic components. acs.org These multi-ring systems are of significant interest in medicinal chemistry due to their conformational rigidity and ability to present functional groups in a well-defined three-dimensional space, which is crucial for potent and selective interaction with biological targets.

The construction of bridged and spirocyclic systems represents a significant challenge in synthetic chemistry, leading to molecules with highly complex three-dimensional structures. While direct examples employing (2-methylthiazol-5-yl)boronic acid for these specific architectures are not extensively documented, the methodologies for their synthesis often rely on building blocks with similar reactivity. For example, DBU-promoted regioselective annulation reactions have been used to create bridged bicyclic thiazines. researchgate.net Similarly, spirocyclic lactams have been synthesized from pipecolic acid derivatives in multi-step sequences that involve condensation and cyclization. nih.gov

Given the versatility of boronic acids, it is plausible that (2-methylthiazol-5-yl)boronic acid could be integrated into synthetic routes toward such complex scaffolds. Strategies could involve an initial cross-coupling reaction to append the thiazole unit, followed by intramolecular reactions such as cyclizations or domino reactions to forge the final bridged or spirocyclic framework. researchgate.netresearchgate.net

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials. mdpi.com Boronic acids are key substrates in several MCRs, most notably the Petasis borono-Mannich reaction. organic-chemistry.orgnih.gov This reaction involves the coupling of a boronic acid, an amine, and a carbonyl compound (like an aldehyde or α-keto acid) to produce highly functionalized amines and α-amino acids. mdpi.comorganic-chemistry.org

The use of (2-Methylthiazol-5-yl)boronic acid in a Petasis-type reaction allows for the direct incorporation of the 2-methylthiazole (B1294427) moiety into the final product. This strategy provides a rapid and modular route to complex molecules with significant scaffold diversity, which is highly valuable in the synthesis of compound libraries for drug discovery. organic-chemistry.org The reaction tolerates a wide range of functional groups and can often be performed under mild conditions. organic-chemistry.org Additionally, boronic acids have been utilized in other MCRs, such as a one-pot sequence for the synthesis of 2,4,5-trisubstituted oxazoles from carboxylic acids, amino acids, and boronic acids. beilstein-journals.org

Table 2: Conceptual Application in Multi-Component Reactions This table illustrates the general components of the Petasis reaction, where (2-Methylthiazol-5-yl)boronic acid can serve as the boronic acid component.

| Amine Component | Carbonyl Component | Boronic Acid Component | General Product Structure |

|---|---|---|---|

| Primary or Secondary Amine (e.g., Morpholine) | Aldehyde or Ketone (e.g., Glyoxylic acid) | (2-Methylthiazol-5-yl)boronic acid | α-Amino acid with a 2-methylthiazole side chain |

| Aniline derivatives | Paraformaldehyde | (2-Methylthiazol-5-yl)boronic acid | N-Aryl-N-((2-methylthiazol-5-yl)methyl)amine |

The generation of molecular libraries containing a wide diversity of related structures is a cornerstone of modern drug discovery and materials science. (2-Methylthiazol-5-yl)boronic acid is an ideal building block for such endeavors due to its reliable performance in robust reactions like the Suzuki-Miyaura coupling. nih.gov Parallel synthesis approaches have been developed to rapidly create large arrays of compounds by reacting a common thiazole-containing intermediate with a diverse set of boronic acids, or vice-versa. nih.govresearchgate.net

For example, a library of GW0742 analogues was synthesized using a parallel chemistry approach where Suzuki coupling with various boronic acids was a key diversification step. nih.gov This strategy allows for systematic exploration of the structure-activity relationship (SAR) by modifying specific regions of a core scaffold. acs.org The use of microwave-assisted synthesis and supported reagents can further enhance the efficiency of these processes, making the generation of biaryl libraries amenable to high-throughput formats. gre.ac.uk

The unique electronic properties of the thiazole ring and the biaryl structures derived from it make (2-Methylthiazol-5-yl)boronic acid a relevant precursor for the synthesis of advanced organic materials. gre.ac.uk Biaryl and poly-aryl systems are fundamental components of organic conductors, organic light-emitting diodes (OLEDs), and other electronic devices. fujifilm.com

A significant application of boronic acids in materials science is in the synthesis of Covalent Organic Frameworks (COFs). COFs are crystalline, porous polymers constructed from organic building blocks linked by strong covalent bonds. rsc.org The condensation of polyfunctional boronic acids is a primary method for forming the extended, porous networks of COFs. These materials have potential applications in gas storage, catalysis, and sensing. While many COFs are built from simpler aryl boronic acids, the incorporation of heteroaromatic units like 2-methylthiazole could be used to tune the electronic properties and functionality of the resulting framework. rsc.org Additionally, borinic acids derived from boronic acids have been used to synthesize molecules with interesting optoelectronic properties. mdpi.com

Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of biological processes and the validation of new drug targets. The 2-methylthiazole scaffold is present in numerous biologically active compounds, and (2-Methylthiazol-5-yl)boronic acid provides a direct route to novel derivatives for this purpose.

For example, this boronic acid has been incorporated into the synthesis of potent and noncompetitive antagonists of the chemokine receptors CXCR1 and CXCR2, which are important targets in inflammatory diseases. acs.org The synthesis involved coupling a phenylboronic acid derivative to a nicotinamide (B372718) scaffold, demonstrating the utility of boronic acids in creating complex pharmacophores. acs.org Similarly, it has been used in the design of novel scaffolds for various therapeutic targets, including cancer and neurodegenerative diseases, and in the solid-phase synthesis of complex molecules like PROTACs (Proteolysis-targeting chimeras). researchgate.netduq.edu The ability to use this building block in robust coupling reactions facilitates the elaboration of complex heterocyclic systems designed for high-affinity and selective binding to proteins of interest. acs.org

Advanced Methodologies and Catalytic Systems Involving 2 Methylthiazol 5 Yl Boronic Acid

Flow Chemistry Applications in Boronic Acid Reactions

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch methods in terms of safety, scalability, and efficiency. The application of flow chemistry to reactions involving boronic acids, including the synthesis of (2-Methylthiazol-5-yl)boronic acid itself, has demonstrated remarkable potential.

The synthesis of boronic acids often involves organolithium intermediates, which can be challenging to handle on a large scale in batch reactors due to their high reactivity and the cryogenic temperatures required. okayama-u.ac.jp A continuous flow setup enables the rapid and safe synthesis of boronic acids on a multigram scale. organic-chemistry.org For instance, a process involving a halogen-lithium exchange followed by quenching with an electrophile, such as a borate (B1201080) ester, can be performed with total reaction times of less than a second and achieve high throughputs (e.g., ~60 g/h). organic-chemistry.org This methodology is highly scalable and suitable for both small-scale discovery and larger-scale development without extensive process redevelopment. organic-chemistry.org

Key advantages of using flow chemistry for boronic acid reactions include:

Precise Temperature Control : Rapid heat dissipation in microreactors allows for highly exothermic reactions to be controlled safely. organic-chemistry.org

Efficient Mixing : The high surface-area-to-volume ratio in flow reactors ensures rapid and efficient mixing of reagents, which is crucial for fast reactions like lithiation. organic-chemistry.org

Suppression of Side Reactions : Short residence times and precise control over stoichiometry can minimize the formation of unwanted byproducts. okayama-u.ac.jp

Handling of Unstable Intermediates : Flow chemistry allows for the on-demand generation and immediate use of unstable intermediates, enhancing process safety and efficiency. okayama-u.ac.jp

(2-Methylthiazol-5-yl)boronic acid is frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. Flow chemistry has also been successfully applied to these transformations. Continuous stirred-tank reactors (CSTRs) have proven effective for handling reactions that involve solids, which can often lead to clogging in other types of flow reactors. nsf.gov This approach allows for the use of heterogeneous catalysts in a continuous process, further enhancing the sustainability of the synthesis. nsf.govmdpi-res.com

Table 1: Comparison of Batch vs. Flow Chemistry for Boronic Acid Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Time | Hours | Seconds to minutes organic-chemistry.org |

| Temperature Control | Difficult for large scale, potential for hot spots | Excellent, rapid heat exchange organic-chemistry.org |

| Safety with Organolithiums | High risk on large scale | Significantly improved safety okayama-u.ac.jp |

| Scalability | Complex, requires re-optimization | Straightforward by extending run time organic-chemistry.org |

| Byproduct Formation | Higher potential for side reactions | Minimized due to precise control okayama-u.ac.jp |

Heterogeneous Catalysis for Sustainable Synthesis

The drive towards green and sustainable chemistry has spurred the development of heterogeneous catalytic systems for reactions like the Suzuki-Miyaura cross-coupling, a cornerstone application for (2-Methylthiazol-5-yl)boronic acid. Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily their ease of separation from the reaction mixture and their potential for recycling and reuse, which reduces cost and waste. researchgate.net

A variety of solid supports have been employed to immobilize palladium, the most common catalyst for these reactions. These supports include:

Silica (B1680970) and Alumina : These traditional supports can be functionalized to anchor palladium species. mdpi-res.commdpi.com

Polymers : Polysiloxanes and other polymers provide a flexible scaffold for palladium catalysts. mdpi.com

Graphene : Nitrogen-doped graphene has been used as a support for palladium nanoparticles, creating a highly efficient and reusable catalyst for Suzuki-Miyaura couplings in water. researchgate.net

Biopolymers : Chitosan (B1678972), a natural biopolymer, has been used as an eco-friendly biocatalyst for the synthesis of thiazole (B1198619) derivatives. nih.govmdpi.com Modified chitosan hydrogels can act as recyclable catalysts, promoting reactions under mild conditions, often enhanced by ultrasonic irradiation. nih.govmdpi.com

These heterogeneous catalysts have been successfully used in the synthesis of biaryls and other coupled products from aryl halides and boronic acids like (2-Methylthiazol-5-yl)boronic acid. For example, palladium nanoparticles supported on various materials have shown high efficiency in Suzuki reactions. doi.org The use of aqueous media as a solvent, facilitated by some of these catalytic systems, further enhances the green credentials of these synthetic routes. nsf.govresearchgate.net The development of such catalysts is crucial for the industrial-level synthesis of pharmaceuticals and fine chemicals where sustainability is a key concern. mdpi.com

Photoredox Catalysis and Electrosynthesis Applications

Photoredox catalysis and electrosynthesis have emerged as powerful tools in modern organic synthesis, enabling novel transformations under mild conditions by accessing reactive radical intermediates. Boronic acids, including (2-Methylthiazol-5-yl)boronic acid, have been shown to be versatile participants in these light- or electricity-driven reactions. researchgate.net

The chemistry of boron compounds has seen a resurgence with the advent of photoredox catalysis, where they can act as precursors to radical species. researchgate.net For instance, visible-light irradiation can facilitate Suzuki-Miyaura cross-coupling reactions that are otherwise difficult, providing a method for synthesizing α-arylacetates and amides under mild conditions. acs.org The process often involves the excitation of a photocatalyst, which can then engage in an electron transfer process with the reaction components to initiate the catalytic cycle. beilstein-journals.org

Key applications involving boronic acids in this domain include:

Radical Addition Reactions : Acyl radicals, generated from carboxylic acids via photoredox catalysis, can add to vinyl boronic esters to form β-keto-borylalkanes. nih.gov This strategy allows for the late-stage functionalization of complex molecules. nih.gov

Carboborylation : The photochemical reaction of N-tosylhydrazones with boronic acids can lead to the formation of new carbon-boron and carbon-carbon bonds, providing access to synthetically useful allylic and benzyl (B1604629) boronates. rsc.org

Generation of Aryl Radicals : The photolysis of boron trihalides in the presence of aromatic compounds can lead to the formation of arylboron dihalides, which upon hydrolysis yield arylboronic acids. rsc.org This demonstrates a fundamental photochemical pathway to boronic acid synthesis.

Electrosynthesis offers a reagent-free method to drive redox reactions and has been applied to reactions involving boronic acids, often complementing photoredox strategies. These advanced methodologies expand the synthetic utility of (2-Methylthiazol-5-yl)boronic acid beyond traditional cross-coupling reactions, opening avenues to novel molecular architectures.

Stereoselective Transformations Utilizing Chiral Ligands

Asymmetric catalysis is paramount for the synthesis of enantiomerically pure compounds, which is of utmost importance in the pharmaceutical industry. The use of chiral ligands to control the stereochemical outcome of metal-catalyzed reactions involving boronic acids and their derivatives is a well-established and continuously evolving field.

While (2-Methylthiazol-5-yl)boronic acid itself is achiral, it can be a crucial component in the synthesis of chiral molecules through stereoselective transformations. This is typically achieved by reacting it with a prochiral substrate in the presence of a chiral catalyst.

Significant strategies in this area include:

Asymmetric Suzuki-Miyaura Coupling : Although less common, enantioselective versions of the Suzuki-Miyaura reaction can be used to create axially chiral biaryls or to couple with substrates containing stereocenters adjacent to the reaction site.

Reactions of Chiral Boronic Esters : A powerful approach involves the conversion of a boronic acid into a chiral boronic ester using a chiral diol. These chiral esters can undergo highly diastereoselective reactions, such as the insertion of a (dihalomethyl)lithium reagent into the carbon-boron bond, to create new stereocenters with exceptional control. iupac.org This method has been used to synthesize complex molecules with multiple chiral centers in high purity. iupac.org

Catalytic Asymmetric Borylation : The direct, enantioselective C-H borylation of prochiral substrates using an iridium catalyst complexed with a chiral ligand is a cutting-edge technique. acs.org For example, tunable chiral pyridine-based ligands have been developed that achieve high enantioselectivity in the desymmetrizing C-H borylation of diarylmethanes. acs.org The resulting chiral boronic esters can then be used in further transformations.

A relevant example is the asymmetric synthesis of a key building block for epothilone (B1246373) D, which contains a 2-methylthiazole (B1294427) moiety. The synthesis involved a highly stereoselective ketone reduction using a chiral oxazaborolidine catalyst (CBS catalyst) to establish a critical stereocenter. acs.orginsuf.org This highlights how chiral boron-based reagents and catalysts are instrumental in constructing complex, stereochemically rich natural products and pharmaceuticals.

Table 2: Examples of Chiral Ligands/Auxiliaries in Boron Chemistry

| Catalyst/Ligand Type | Application | Key Feature |

|---|---|---|

| Chiral Diols (e.g., pinanediol, DIPED) | Formation of chiral boronic esters for diastereoselective reactions iupac.org | Forms a temporary chiral auxiliary attached to the boron atom. |

| Chiral Pyridine-based Ligands | Enantioselective Iridium-catalyzed C-H borylation acs.org | Directly introduces chirality in the borylation step. |

| (R)-Me-CBS-Oxazaborolidine | Asymmetric reduction of ketones acs.orginsuf.org | A chiral boron-containing catalyst for creating stereocenters. |

| Chiral Diamine Ligands | Asymmetric Michael additions and other reactions researchgate.net | Forms chiral metal complexes that catalyze stereoselective bond formation. |

Enzyme-Catalyzed Reactions with Thiazole-Boronic Acids

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and efficiency under mild, environmentally benign conditions. Boronic acids, once considered purely synthetic tools, are increasingly being integrated into biocatalytic systems. scitechdaily.com

Recent breakthroughs have demonstrated that enzymes can be engineered to perform novel chemistry on boronic acids. A significant development is the creation of a "boron enzyme," a genetically encoded designer enzyme containing a boronic acid moiety within its structure. nih.gov This novel biocatalyst can perform reactions not seen in nature, such as the kinetic resolution of hydroxyketones, with enantioselectivities comparable to natural enzymes. scitechdaily.comnih.gov

Furthermore, enzymes can be used to directly transform boronic acids or molecules containing them:

Enzymatic Amination : An engineered nitrene transferase enzyme can catalyze the stereospecific amination of boronic acids and esters to produce chiral amines, a class of compounds of high value in medicinal chemistry. osti.gov This reaction is remarkable as it creates a C-N bond at the site of the C-B bond with high selectivity. osti.gov

Biocatalytic Bromination/Coupling : A two-step, one-pot process has been developed where a brominase enzyme first selectively brominates a 2-aminothiazole (B372263) substrate. acs.org The resulting brominated intermediate can then, without purification, undergo a Suzuki-Miyaura coupling with a boronic acid like (2-Methylthiazol-5-yl)boronic acid. acs.org

Enzyme and Cofactor Immobilization : Boronic acids can be used to reversibly immobilize enzymes and their essential cofactors onto solid supports. acs.org This is achieved through the formation of boronate esters with diol groups present in the cofactors, creating self-sufficient heterogeneous biocatalysts that can be easily recycled. acs.org

Boronic Acids as Enzyme Inhibitors : The ability of the boronic acid group to form reversible covalent bonds with nucleophilic amino acid residues (like serine) in an enzyme's active site makes them potent and specific enzyme inhibitors. nih.gov

Future Directions and Research Opportunities

Integration into Automated Synthesis Platforms

The increasing demand for rapid synthesis and screening of compound libraries in drug discovery and materials science necessitates the integration of versatile building blocks like (2-Methylthiazol-5-yl)boronic acid into automated synthesis platforms. umich.edu Flow chemistry, a key technology in this area, offers significant advantages over traditional batch synthesis. scielo.br

Advantages of Flow Chemistry for Boronic Acid Reactions:

Enhanced Safety and Control: Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved safety and reproducibility. scielo.br

Increased Efficiency: The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, often resulting in significantly shorter reaction times and higher yields. scielo.brresearchgate.net

Facilitated Multi-step Synthesis: Automated flow systems can seamlessly connect multiple reaction steps, enabling the synthesis of complex molecules from simple starting materials without the need for isolating intermediates. researchgate.net

Recent advancements have demonstrated the successful application of flow chemistry for the synthesis of various heterocyclic compounds, including thiazole (B1198619) derivatives. researchgate.netrsc.org The development of robust and scalable flow protocols for reactions involving (2-Methylthiazol-5-yl)boronic acid will be a critical step towards its widespread adoption in high-throughput synthesis.

Green Chemistry Approaches for Boronic Acid Synthesis and Reactions

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on (2-Methylthiazol-5-yl)boronic acid will focus on developing more environmentally benign methods for its synthesis and subsequent reactions.

Key Green Chemistry Strategies:

Sustainable Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or dimethyl carbonate (DMC) is a major focus. semanticscholar.orgacs.org The development of water-soluble catalyst systems is crucial for enabling efficient reactions in aqueous media. acs.org

Catalyst Recycling: The use of heterogeneous catalysts or catalyst systems that can be easily recovered and reused is essential for reducing waste and the environmental impact of precious metal catalysts like palladium. acs.org Ionic liquids derived from natural sources, such as vitamin B1, are being explored as recyclable catalyst supports. acs.org

Energy Efficiency: Microwave-assisted synthesis has emerged as an energy-efficient alternative to conventional heating, often leading to faster reactions and improved yields. semanticscholar.org

A recent study reported the synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water using a palladium-precatalyst under both thermal and microwave conditions, highlighting the potential for greener reaction protocols. semanticscholar.org

Development of High-Throughput Screening for Catalytic Systems

The discovery of novel and more efficient catalytic systems for reactions involving (2-Methylthiazol-5-yl)boronic acid can be significantly accelerated through the use of high-throughput screening (HTS) techniques. umich.edu HTS allows for the rapid evaluation of large libraries of catalysts and reaction conditions to identify optimal parameters for a given transformation.

Applications of HTS in this context include:

Catalyst Optimization: Screening diverse libraries of ligands and metal precursors to identify catalyst systems with improved activity, selectivity, and functional group tolerance for Suzuki-Miyaura and other cross-coupling reactions. mdpi.com

Reaction Condition Screening: Systematically varying parameters such as solvent, base, temperature, and catalyst loading to rapidly determine the ideal conditions for a specific reaction. This is particularly important for optimizing the coupling of challenging substrates. acs.org

Discovery of New Reactions: HTS can be employed to explore new reactivity patterns by screening for unexpected product formation under a wide range of conditions.

The development of miniaturized and automated HTS platforms will be instrumental in accelerating the pace of discovery in this area, leading to more efficient and versatile applications of (2-Methylthiazol-5-yl)boronic acid.

Theoretical Predictions and Computational Design of New Transformations

Computational chemistry and theoretical studies are becoming indispensable tools in modern chemical research. In the context of (2-Methylthiazol-5-yl)boronic acid, these methods can provide valuable insights into its reactivity and guide the design of new transformations.

Contributions of Computational Chemistry:

Mechanistic Insights: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of known reactions, such as the Suzuki-Miyaura coupling, by modeling the energies of intermediates and transition states. mdpi.comeurjchem.com This understanding can help in optimizing reaction conditions and designing more efficient catalysts.

Predicting Reactivity: Computational models can predict the reactivity of (2-Methylthiazol-5-yl)boronic acid in various chemical environments, suggesting new potential reactions and applications.

Designing Novel Catalysts and Substrates: Theoretical calculations can aid in the rational design of new ligands for palladium catalysts that are specifically tailored for reactions involving this boronic acid. mdpi.com It can also be used to design novel substrates with enhanced reactivity or specific electronic properties. researchgate.net

By combining theoretical predictions with experimental validation, researchers can accelerate the discovery and development of new and innovative uses for (2-Methylthiazol-5-yl)boronic acid in organic synthesis and beyond.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Methylthiazol-5-yl)boronic acid, and how is its purity confirmed?

- Synthesis : The compound is typically synthesized via palladium-catalyzed borylation of halogenated thiophene derivatives (e.g., 2-methylthiazole) using bis(pinacolato)diboron. Reaction conditions (temperature: 80–100°C, inert atmosphere, base like K₂CO₃) are critical for yield optimization .

- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) and high-resolution mass spectrometry (HRMS) are used to confirm structure. Purity is assessed via HPLC (>95%) and melting point analysis .

Q. How does (2-Methylthiazol-5-yl)boronic acid participate in Suzuki-Miyaura cross-coupling reactions?

- Methodology : The boronic acid group reacts with aryl halides (e.g., bromopyridines) in the presence of Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base. Solvent choice (e.g., DMF/H₂O) and stoichiometry (1:1.2 boronic acid:halide) are optimized for C–C bond formation. Yields range from 60–85% depending on steric hindrance .

Q. What in vitro assays are used to screen the biological activity of this compound?

- Enzyme Inhibition : Kinase inhibition (e.g., PI3K) is tested via fluorescence-based assays using ATP analogs. IC₅₀ values are determined using dose-response curves (typical range: 0.1–10 µM) .

- Anticancer Activity : Glioblastoma cell viability is assessed via MTT assays, with potency compared to reference drugs (e.g., cisplatin). EC₅₀ values are reported alongside selectivity indices for non-cancerous cells .

Advanced Research Questions

Q. How do kinetic parameters of diol-binding interactions inform assay design for boronic acid-based sensors?

- Stopped-Flow Kinetics : Binding rates (kon) and dissociation constants (Kd) for sugars (e.g., fructose, glucose) are measured via fluorescence quenching. For example, kon values follow D-fructose > D-tagatose > D-mannose > D-glucose, correlating with thermodynamic affinities .

- Table 1 : Kinetic Parameters for Sugar Binding (pH 7.4, 25°C)

| Sugar | kon (M⁻¹s⁻¹) | Kd (µM) |

|---|---|---|

| D-Fructose | 2.1 × 10³ | 120 |

| D-Glucose | 0.8 × 10³ | 450 |

Q. What LC-MS/MS methodologies detect trace impurities in boronic acid-containing drug substances?

- Sample Prep : Underivatized boronic acids are extracted using acetonitrile/water (80:20) with 0.1% formic acid. Limits of detection (LOD: 0.1 ppm) are achieved via triple quadrupole MS in MRM mode .

- Validation : Linearity (R² > 0.99) across 0.1–10 ppm, accuracy (90–110%), and robustness (pH 2–9) are verified per ICH guidelines .

Q. How can MALDI-MS overcome boronic acid trimerization during peptide sequencing?

- Derivatization : On-plate esterification with 2,5-dihydroxybenzoic acid (DHB) prevents trimerization. DHB acts as both matrix and derivatizing agent, enabling direct analysis of branched peptides with ≤5 boronic acid groups .

- Workflow : Peptide libraries are spotted on MALDI plates, treated with DHB (10 mg/mL in MeOH), and analyzed via MS/MS without prior purification .

Q. Why do secondary interactions compromise glycoprotein selectivity in boronic acid capture systems?

- Case Study : RNAse B binding to AECPBA surfaces shows non-specific interactions (e.g., hydrophobic/hydrogen bonding) reduce selectivity. Adjusting buffer ionic strength (e.g., 150 mM NaCl) minimizes interference, improving glycoprotein recovery by 40% .

Q. How are computational methods integrated into rational drug design for boronic acid inhibitors?

- Docking Studies : Molecular dynamics simulations model boronic acid interactions with enzyme active sites (e.g., β-lactamase). Free energy calculations (MM-PBSA) predict binding affinities (ΔG < -8 kcal/mol indicates high potency) .

- Bioisosteric Replacement : Boronic acids replace carboxyl groups in β-lactam analogs, enhancing transition-state mimicry. ADMET predictions (e.g., LogP < 3) guide lead optimization .

Key Challenges and Future Directions

- Trimerization Artifacts : Develop robust derivatization protocols for MS-based workflows .

- Sensor Selectivity : Engineer zwitterionic polymer coatings to suppress non-specific binding in glucose sensors .

- In Vivo Stability : Evaluate metabolic stability in liver microsomes to address rapid ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.